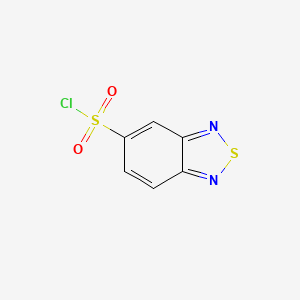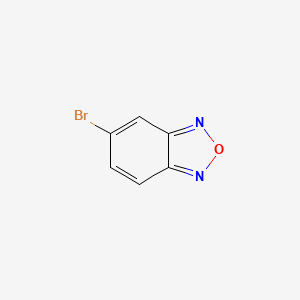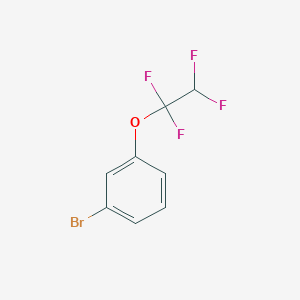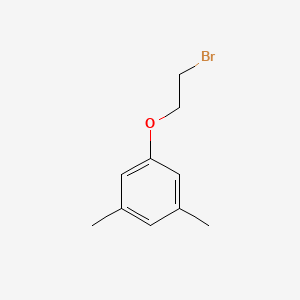
Benzylmagnesium chloride
Overview
Description
Benzylmagnesium chloride (BMC) is a Grignard reagent with a wide range of applications in organic synthesis. BMC is a highly reactive organomagnesium halide compound that can be used to initiate a variety of reactions such as nucleophilic addition, substitution, and condensation. It is an important tool in the laboratory for the synthesis of organic compounds, and its use has become increasingly popular in recent years.
Scientific Research Applications
1. Ultrafast Grignard Addition Reactions
Benzylmagnesium chloride is involved in ultrafast Grignard addition reactions to carbonyl compounds. The presence of water and protic reagents doesn't significantly hinder these reactions, demonstrating its robustness in various chemical environments (Osztrovszky, Holm, & Madsen, 2010).
2. Synthesis of Functionalized Heterocycles
This compound is a key component in the synthesis of polyfunctional benzimidazoles and indoles. It acts on nitroarenes to produce functionalized heterocycles, contributing to the development of novel compounds in organic chemistry (Dohle, Staubitz, & Knochel, 2003).
3. Organochromium Complex Synthesis
This compound reacts with chromium(III) chloride to produce organochromium complexes. These reactions depend on various factors like stoichiometry, temperature, and solvent, indicating its flexibility in organometallic synthesis (Glockling, Sneeden, Zeiss, & Bonfiglioli, 1964).
4. Reaction with Dichloropyridine
This compound reacts with 2,6-dichloropyridine to yield specific chemical products, like 3-benzylglutarimide. This demonstrates its applicability in complex organic synthesis and the creation of unique molecular structures (Koppang, Ranade, & Gilman, 1970).
5. Macromer and Polymer Synthesis
It serves as an initiator in the polymerizations of MMA and styrene, leading to the formation of polymers with various tacticities. This use in polymer chemistry highlights its role in creating materials with specific structural and functional properties (Hatada, Nakanishi, Ute, & Kitayama, 1986).
6. Synthesis of Spiro Compounds
In the synthesis of complex spiro compounds, this compound acts on certain esters to produce cyclized products. This application is significant in the field of medicinal and synthetic organic chemistry (Markosyan, Kuroyan, & Dilanyan, 1998).
Mechanism of Action
Safety and Hazards
Benzylmagnesium chloride is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer . It should be handled with care, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
properties
IUPAC Name |
magnesium;methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZYJKGDJPHQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884302 | |
| Record name | Magnesium, chloro(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
30-50% solution in tetrahydrofuran: Clear liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzylmagnesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20303 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6921-34-2 | |
| Record name | Magnesium, chloro(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloro(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does formaldehyde react differently with Benzylmagnesium chloride compared to other aldehydes?
A2: While this compound reacts with many aldehydes to yield the expected benzyl carbinols, its reaction with formaldehyde produces o-tolylcarbinol instead. [] This anomalous behavior, first observed by Tiffeneau and Delange, highlights the unique reactivity of this compound.
Q2: Can you elaborate on the factors influencing the formation of normal and abnormal products in reactions involving this compound?
A3: The reaction of this compound with certain reagents can lead to both normal and abnormal products. This behavior resembles the reactivity of sodium derivatives of enols. [] Solvent basicity plays a crucial role, with increased basicity suppressing the formation of abnormal products. [] Additionally, the metal involved influences the product distribution, following the order C-Li > C-Mg > C-Al for the suppression of abnormal products. []
Q3: What is a notable reaction of this compound that results in the formation of a diether product?
A4: When this compound reacts with chloromethyl methyl ether, o-(2-methoxyethyl)benzyl methyl ether can form as one of the products. [] The intermediate involved in this diether formation can be trapped using gaseous formaldehyde. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C7H7ClMg, and its molecular weight is 146.84 g/mol.
Q5: What spectroscopic data are available for this compound?
A5: While specific spectroscopic data for this compound is not provided in the given research excerpts, Grignard reagents are commonly characterized using techniques like NMR spectroscopy.
Q6: How does this compound behave in the presence of Poly(vinyl chloride)?
A7: this compound reacts with poly(vinyl chloride), replacing chlorine atoms with benzyl groups through a coupling reaction. [] This reaction also yields a small amount of poly(vinyl chloride) Grignard reagent via a magnesium-halogen exchange. []
Q7: How does this compound contribute to the synthesis of alkaloids like escholamine and takatonine?
A8: In a modified Pomeranz–Fritsch reaction, this compound reacts with a Schiff's base derived from piperonal and aminoacetaldehyde dimethyl acetal to yield a key intermediate, 1-(3,4-methylenedioxyphenyl)-2-phenylethylaminoacetaldehyde dimethyl acetal. [] This intermediate is then further modified to ultimately synthesize the alkaloids escholamine and takatonine. []
Q8: Can this compound be used in the synthesis of anthraquinones?
A9: Yes, a novel synthesis of anthraquinones utilizes o-methoxyaryldihydro-oxazoles and a methoxy-substituted this compound, generated using a magnesium–anthracene complex. [] This method allows for the creation of diverse anthraquinones, including naturally occurring ones like chrysophanol, islandicin, and digitopurpone. []
A8: The provided research excerpts do not contain information regarding the application of computational chemistry and modeling techniques to this compound.
Q9: How does the structure of the Grignard reagent impact the reaction with 6,6-dialkylfulvenes?
A10: 6,6-dialkylfulvenes react differently with various Grignard reagents. While allylmagnesium halide leads to exocyclic double bond addition, cyclopentadienyl magnesium bromide results in reduction. [] Interestingly, reagents like ethylmagnesium bromide, n-butylmagnesium bromide, phenylmagnesium bromide, this compound, cyclopentadienyllithium, and cyclopentadienylsodium show no reaction. [] This highlights the significant influence of the Grignard reagent structure on the reaction pathway.
Q10: What is a significant early observation related to the unusual reactivity of this compound?
A27: Almost three decades before the publication of the oldest paper provided, Tiffeneau and Delange observed that this compound, when reacted with formaldehyde, yielded o-tolylcarbinol instead of the anticipated benzylcarbinol. [] This finding marked a key milestone in understanding the unique reactivity of this compound.
Q11: How does research on this compound bridge organic chemistry and material science?
A28: The reaction of this compound with Poly(vinyl chloride) exemplifies a bridge between organic chemistry and material science. [] This reaction not only showcases the reagent's ability to modify polymers but also suggests potential applications in material functionalization and modification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















